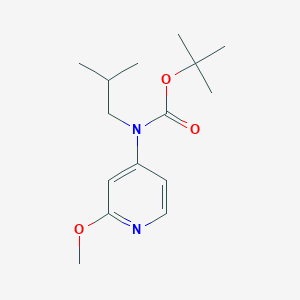

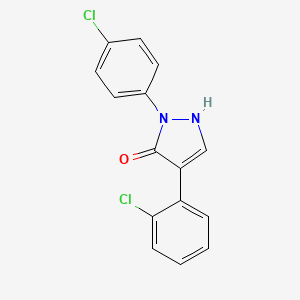

![molecular formula C16H15N3O2S B2970937 N-[(4-acetamidophenyl)carbamothioyl]benzamide CAS No. 96938-56-6](/img/structure/B2970937.png)

N-[(4-acetamidophenyl)carbamothioyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-acetamidophenyl)carbamothioyl]benzamide, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of BH3 mimetics, which are compounds that mimic the function of the BH3-only proteins in promoting apoptosis. ABT-737 has been shown to be effective in inducing cell death in various cancer cell lines, and it has also been used in the study of apoptosis and cancer biology.

科学的研究の応用

Enzyme Inhibition for Therapeutic Applications

One significant application of benzamide derivatives with thiourea-substituted benzenesulfonamides, closely related to N-[(4-acetamidophenyl)carbamothioyl]benzamide, is their potential as carbonic anhydrase inhibitors. These compounds have demonstrated potent and selective inhibitory effects against human carbonic anhydrase I and II isoenzymes, with some showing promising results for alleviating symptoms of glaucoma, a condition where enzyme inhibition can reduce intraocular pressure (M. Tuğrak, H. Gul, Yeliz Demir, & I. Gulcin, 2020).

Synthesis and Characterization of Complex Molecules

The synthesis of novel compounds for potential therapeutic use is another area where derivatives of this compound play a crucial role. For instance, the use of OxymaPure in the synthesis of α-ketoamide derivatives showcases the compound's utility in improving yield and purity in chemical syntheses, leading to the development of new molecules with potential application in disease treatment (A. El‐Faham, Zainab Mohammed Al Marhoon, A. Abdel-Megeed, & F. Albericio, 2013).

Antimicrobial and Antifungal Activities

Certain acylthiourea derivatives, structurally related to this compound, have been synthesized and characterized for their interaction with bacterial cells in both free and adherent states. These compounds exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential for development as novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Advanced Oxidation Processes

In environmental science, derivatives of this compound, specifically those related to acetaminophen, have been studied in advanced oxidation processes. These studies aim to understand the degradation pathways and toxicity of pharmaceuticals in aqueous media, contributing to the development of water treatment methods that can efficiently remove contaminants while minimizing toxic by-products (Thi Xuan Huong Le et al., 2017).

特性

IUPAC Name |

N-[(4-acetamidophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-11(20)17-13-7-9-14(10-8-13)18-16(22)19-15(21)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJCVYJXYUCHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

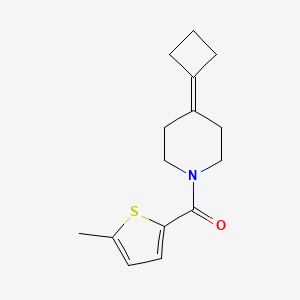

![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)

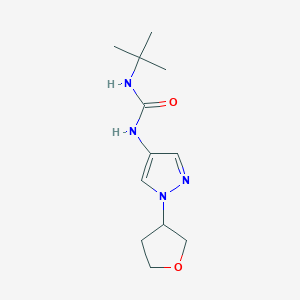

![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)

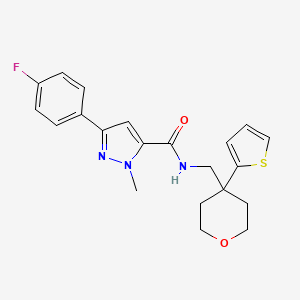

![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)

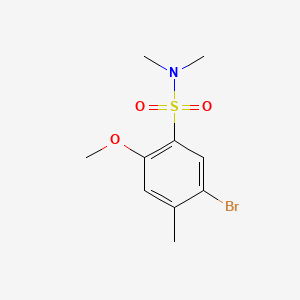

![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)

![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2970872.png)

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)